![molecular formula C21H20N6O2 B10988673 N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10988673.png)
N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide
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Overview
Description
N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-3-PHENYL-3-(1H-PYRROL-1-YL)PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a tetrazole ring, a phenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-3-PHENYL-3-(1H-PYRROL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is the Michael addition of N-heterocycles to chalcones, followed by further functionalization steps . The reaction conditions often include the use of catalysts such as 1,3-bis(carboxymethyl)imidazolium chloride and solvents like methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-3-PHENYL-3-(1H-PYRROL-1-YL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide may possess several significant biological activities:
- Antimicrobial Activity : The presence of the tetrazole group is known to enhance antimicrobial properties. Compounds with similar structures have shown effectiveness against various pathogens.
- Anticancer Potential : The structural similarities with other known anticancer agents suggest that this compound may inhibit cancer cell proliferation. For instance, analogues of pyrrole derivatives have been documented to exhibit cytotoxic effects against cancer cell lines.
- Neuroactive Properties : The pyrrole moiety is often associated with neuroactive compounds, indicating potential applications in treating neurological disorders.
Synthesis Methodologies
Several synthetic pathways can be employed to produce this compound:
- Amide Bond Formation : Utilizing coupling reactions between carboxylic acids and amines.
- Substitution Reactions : Modifying the aromatic rings through electrophilic substitution to introduce functional groups.
- Cyclization Reactions : Involving the formation of the pyrrole ring from appropriate precursors.
These methodologies not only facilitate the synthesis of the target compound but also allow for the exploration of structural modifications that could enhance its biological efficacy.
Case Studies and Research Findings
Research studies have demonstrated the efficacy of similar compounds in various therapeutic contexts:
- Anticonvulsant Activity : Compounds structurally related to tetrazoles have shown significant anticonvulsant properties in animal models, indicating potential applications in epilepsy treatment.
- Anti-inflammatory Effects : Certain derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes, suggesting a role in pain management and inflammation reduction.
- Cancer Cell Migration Inhibition : Recent studies have highlighted the ability of related compounds to inhibit cancer cell migration through mechanisms involving DNAJA1 and mutant p53 pathways, showcasing their potential in cancer therapy .
Mechanism of Action
The mechanism of action of N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-3-PHENYL-3-(1H-PYRROL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various receptors and enzymes, modulating their activity. This can result in changes in cellular processes and biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- Various indole derivatives
- Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives
Uniqueness
N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-3-PHENYL-3-(1H-PYRROL-1-YL)PROPANAMIDE is unique due to its combination of a tetrazole ring and a pyrrole ring, which are not commonly found together in a single molecule
Biological Activity
N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide, a compound featuring a tetrazole moiety, has garnered attention for its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to elucidate its biological activity.
Chemical Structure and Properties
The compound has the following molecular formula:
It has a molecular weight of approximately 304.32 g/mol. The presence of the tetrazole ring is significant as it often correlates with diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing tetrazole groups exhibit a range of biological activities, including:
- Antimicrobial Activity : Tetrazole derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some studies suggest that tetrazole-containing compounds can inhibit cancer cell proliferation.
- Analgesic Effects : Certain derivatives have been predicted to exhibit analgesic properties based on computational models.
Table 1: Biological Activities of Related Tetrazole Compounds
Case Study 1: Analgesic Activity
A study using the PASS (Prediction of Activity Spectra for Substances) software indicated that a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, exhibited an approximately 80% probability of analgesic activity. This suggests that similar structures may possess significant pain-relieving properties, warranting further investigation into this compound for its analgesic potential .
Case Study 2: Antitumor Activity
Research on thiazole-bearing molecules demonstrated notable anticancer effects, with specific structures yielding IC50 values comparable to established chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) analysis indicated that modifications to the phenyl ring directly influenced cytotoxicity . This underscores the potential for this compound to similarly impact cancer cell lines.
The biological activity of tetrazole-containing compounds is often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, the inhibition of phospholipase D and modulation of nicotinic receptors have been documented for related compounds . Understanding these mechanisms can aid in predicting the activity of this compound.
Properties
Molecular Formula |
C21H20N6O2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C21H20N6O2/c1-29-19-10-9-16(13-17(19)21-23-25-26-24-21)22-20(28)14-18(27-11-5-6-12-27)15-7-3-2-4-8-15/h2-13,18H,14H2,1H3,(H,22,28)(H,23,24,25,26) |
InChI Key |
JQVLATWWYCVFKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC(C2=CC=CC=C2)N3C=CC=C3)C4=NNN=N4 |
Origin of Product |
United States |
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